1-(3-Methoxybenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Methoxybenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane is a useful research compound. Its molecular formula is C16H24N2O4S and its molecular weight is 340.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cryo-electrochemistry and Regioselective Reduction
Cryo-electrochemistry in tetrahydrofuran (THF) has been applied to the reductive alkyl–sulfur bond cleavage of phenyl sulfone derivatives, demonstrating advantages in yield and selectivity at low temperatures. This method stabilizes radical anion intermediates, facilitating accurate electrochemical analyses and potentially impacting the synthesis and study of compounds like 1-((3-Methoxyphenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane (Fietkau et al., 2006).
Multicomponent Synthesis and Molecular Transformations
A multicomponent reaction followed by intramolecular nucleophilic substitution has been explored for the synthesis of diazepane systems, including 1-sulfonyl 1,4-diazepan-5-ones. This approach highlights the utility of sulfonyl groups in constructing complex nitrogen-containing heterocycles, relevant to the structural motif of 1-((3-Methoxyphenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane (Banfi et al., 2007).
Proton Exchange Membrane Development
Research into sulfonated poly(arylene ether sulfone)s for proton exchange membranes in fuel cell applications indicates the relevance of sulfone and diazepane functionalities in developing materials with high proton conductivity and thermal stability. This exploration suggests potential applications of 1-((3-Methoxyphenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane in energy-related materials (Kim et al., 2008).
Catalytic Transformations and Functional Group Interconversions
The synthesis and applications of sulfonyl azides, including in diazo transfer reactions, underscore the utility of sulfonyl functionalities in organic synthesis, particularly in the context of converting carbonyl compounds. This work may provide a foundation for understanding the reactivity and applications of sulfonyl-containing compounds like 1-((3-Methoxyphenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane (Katritzky et al., 2008).
Properties
IUPAC Name |
1-(3-methoxyphenyl)sulfonyl-4-(oxolan-3-yl)-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-21-15-4-2-5-16(12-15)23(19,20)18-8-3-7-17(9-10-18)14-6-11-22-13-14/h2,4-5,12,14H,3,6-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRZNNWXXMLXPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CCCN(CC2)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.